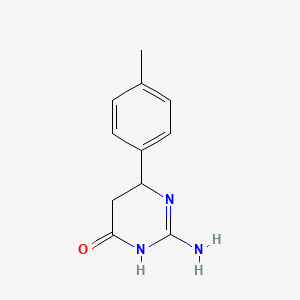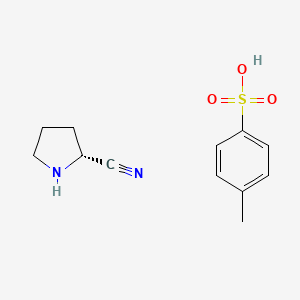
(Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide is a complex organic compound with a unique structure that includes a dimethylamino group, a nitro group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-(2-(dimethylamino)vinyl)-5-nitropyridine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process can be optimized using techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with target proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)acetamide
- (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)propionamide
- (Z)-N-(4-(2-(Dimethylamino)vinyl)-5-nitropyridin-2-yl)butyramide
Uniqueness
This compound is unique due to its specific combination of functional groups. The presence of both a dimethylamino group and a nitro group in the same molecule allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1415124-70-7 |
|---|---|
Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-[4-[(Z)-2-(dimethylamino)ethenyl]-5-nitropyridin-2-yl]acetamide |
InChI |
InChI=1S/C11H14N4O3/c1-8(16)13-11-6-9(4-5-14(2)3)10(7-12-11)15(17)18/h4-7H,1-3H3,(H,12,13,16)/b5-4- |
InChI Key |
FPMKWJHOBZSMBR-PLNGDYQASA-N |
Isomeric SMILES |
CC(=O)NC1=NC=C(C(=C1)/C=C\N(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=NC=C(C(=C1)C=CN(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)
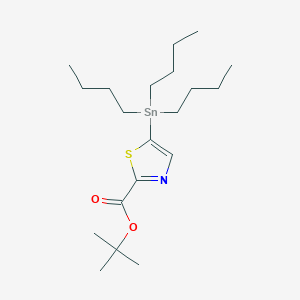
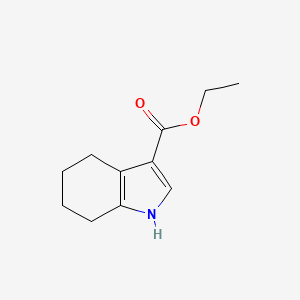


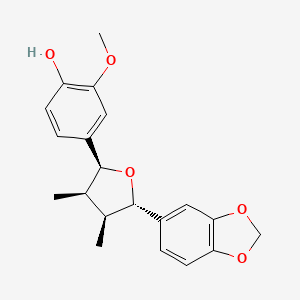

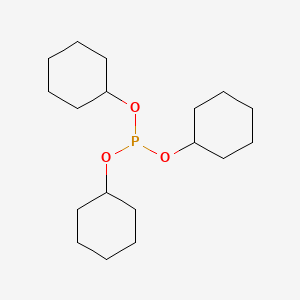
![1-(6-(4-Bromo-2-chlorophenyl)-3-(bromomethyl)-5-(4-chlorophenyl)furo[2,3-b]pyridin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B13908522.png)
